N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
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Overview
Description
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form 1-(4-fluorophenyl)cyclopropylmethanamine.
Oxalamide formation: The intermediate is then reacted with mesityloxalyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopropyl ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, sulfonic, or other functional groups on the aromatic ring.
Scientific Research Applications
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolism.
Mechanism of Action
The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cyclopropyl ring can influence the compound’s overall conformation and stability. The oxalamide moiety may participate in hydrogen bonding interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
- N1-((1-(4-bromophenyl)cyclopropyl)methyl)-N2-mesityloxalamide
- N1-((1-(4-methylphenyl)cyclopropyl)methyl)-N2-mesityloxalamide
Uniqueness
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-mesityloxalamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-13-10-14(2)18(15(3)11-13)24-20(26)19(25)23-12-21(8-9-21)16-4-6-17(22)7-5-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDNTBAOHNXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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